1-(4-chlorobenzyl)-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
1-(4-chlorobenzyl)-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the condensation of 4-chlorobenzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the quinazoline-2,4(1H,3H)-dione core structure. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of quinazoline derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The compound might inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzylquinazoline-2,4(1H,3H)-dione
- 4-chlorophenylquinazoline-2,4(1H,3H)-dione
- Benzylquinazoline-2,4(1H,3H)-dione
Uniqueness
1-(4-chlorobenzyl)-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both 4-chlorobenzyl and 4-chlorophenyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H14Cl2N2O2 |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C21H14Cl2N2O2/c22-15-7-5-14(6-8-15)13-24-19-4-2-1-3-18(19)20(26)25(21(24)27)17-11-9-16(23)10-12-17/h1-12H,13H2 |
InChI Key |
SBKMGMPOJXJVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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